An In-depth Technical Guide to the Chemical Properties of 1-Iodo-8H-perfluorooctane
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Iodo-8H-perfluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a specialized chemical intermediate. Its structure, featuring a terminal iodine atom and a single hydrogen atom on the eighth carbon of a perfluorinated chain, imparts unique chemical reactivity, making it a subject of interest in organic synthesis and materials science. The presence of the C-I bond allows for a variety of chemical transformations, while the fluorinated backbone provides properties such as thermal stability and lipophobicity.
Chemical and Physical Properties
A summary of the available quantitative data for 1-Iodo-8H-perfluorooctane is presented in the tables below. It is important to note that while some physical properties have been reported, comprehensive, experimentally-derived spectral data is not available in published literature.
Table 1: Physical and Chemical Properties of 1-Iodo-8H-perfluorooctane
| Property | Value | Source |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane | N/A |
| CAS Number | 79162-64-4 | [1][2][3] |
| Molecular Formula | C₈HF₁₆I | N/A |
| Molecular Weight | 527.97 g/mol | N/A |
| Boiling Point | 162-163.5 °C | [1] |
| Density | 1.975 g/cm³ | [2] |
| Flash Point | 75.2 °C | [2] |
| Refractive Index | Not Available | N/A |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3-AA | 6.5 | N/A |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 16 | N/A |
| Rotatable Bond Count | 7 | N/A |
| Exact Mass | 527.88675 Da | N/A |
| Monoisotopic Mass | 527.88675 Da | N/A |
Reactivity and Potential Applications
While specific experimental protocols for 1-Iodo-8H-perfluorooctane are scarce, its reactivity can be inferred from the general behavior of perfluoroalkyl iodides. The carbon-iodine bond is the primary site of reactivity and can participate in a variety of chemical transformations.
Free Radical Reactions: Perfluoroalkyl iodides are well-known precursors for perfluoroalkyl radicals. These radicals can be generated under thermal, photochemical, or radical initiator-induced conditions. They readily add to unsaturated systems like alkenes and alkynes, a process known as atom transfer radical addition (ATRA), to form a diverse range of fluorinated products.
Organometallic Chemistry: The C-I bond can undergo oxidative addition to low-valent transition metals, forming perfluoroalkyl-metal complexes. These complexes are valuable intermediates in cross-coupling reactions, allowing for the introduction of perfluoroalkyl chains into various organic molecules.
Potential Applications: The unique properties of 1-Iodo-8H-perfluorooctane make it a potential building block in several areas:
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Pharmaceuticals and Agrochemicals: The introduction of a perfluorooctyl group can significantly alter the biological activity, metabolic stability, and lipophilicity of a molecule.
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Advanced Materials: Its high fluorine content can be exploited in the synthesis of specialized polymers, surfactants, and coatings with properties such as high thermal and chemical resistance, and low surface energy.
Experimental Protocols (General Methodology)
Detailed, validated experimental protocols for the synthesis and reactions of 1-Iodo-8H-perfluorooctane are not available in the peer-reviewed literature. However, a general workflow for its synthesis and subsequent reactions can be proposed based on established methods for similar compounds.
General Synthetic Approach: Telomerization (Hypothetical)
A plausible, though not experimentally verified for this specific isomer, synthetic route to 1-Iodo-8H-perfluorooctane could be the telomerization of a suitable fluoroalkene with a perfluoroalkyl iodide telogen.
Reaction: CF₃(CF₂)nI + m CH₂=CF₂ → CF₃(CF₂)n(CH₂CF₂)mI
A more specific hypothetical route could involve the free-radical addition of a shorter perfluoroalkyl iodide to a fluorinated alkene.
Experimental Procedure (General Outline):
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Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves would be required.
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Reagents: A perfluoroalkyl iodide (e.g., perfluoroethyl iodide), a fluoroalkene (e.g., vinylidene fluoride), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) would be charged into the reactor.
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Reaction Conditions: The reactor would be heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-90 °C for AIBN). The reaction would be allowed to proceed for several hours under autogenous pressure.
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Work-up and Purification: After cooling, the unreacted monomers would be vented. The crude product mixture would be washed with an appropriate aqueous solution to remove any initiator residues. The organic phase would then be dried and purified by fractional distillation under reduced pressure to isolate the desired 1-Iodo-8H-perfluorooctane.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of a novel fluorinated compound like 1-Iodo-8H-perfluorooctane.
Caption: A generalized workflow for the synthesis and subsequent characterization of 1-Iodo-8H-perfluorooctane.
Spectral Data (Predicted)
As experimental spectra are not available, the following are predictions of the key spectral features based on the structure of 1-Iodo-8H-perfluorooctane.
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¹H NMR: A single, complex multiplet would be expected for the single proton at the C-8 position, likely in the region of 5.5-6.5 ppm. The coupling to the adjacent fluorine atoms would result in a complex splitting pattern.
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¹⁹F NMR: Multiple complex multiplets would be observed for the non-equivalent fluorine atoms along the carbon chain. The fluorine atoms on C-1, being adjacent to the iodine, would likely appear at a distinct chemical shift compared to the others.
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¹³C NMR: Eight distinct signals would be expected, each showing complex splitting due to C-F coupling. The signal for C-1, bonded to iodine, would be significantly shifted to a higher field (lower ppm value).
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IR Spectroscopy: Strong absorption bands would be expected in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. A C-H stretching vibration would be observed around 2900-3000 cm⁻¹.
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Mass Spectrometry: The molecular ion peak would be observed at m/z 528. The fragmentation pattern would likely show successive losses of CF₂ units and the loss of the iodine atom.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature detailing the involvement of 1-Iodo-8H-perfluorooctane in any specific signaling pathways or its biological activity. Research in this area is required to elucidate any potential interactions with biological systems.
Given the lack of specific pathway information, a diagram illustrating a general logical relationship for investigating the biological activity of a novel compound is provided below.
Caption: A logical workflow for the initial investigation of the biological effects of a novel chemical entity.
Conclusion
1-Iodo-8H-perfluorooctane is a fluorinated compound with potential applications in various fields of chemical synthesis. While some of its basic physical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed spectral characteristics and specific, reproducible experimental protocols for its synthesis and reactions. Further research is warranted to fully characterize this compound and explore its potential in the development of new materials and bioactive molecules. Researchers are encouraged to perform the necessary analytical and synthetic work to fill these knowledge gaps.
